molecular formula C20H24N2O3 B2998288 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea CAS No. 1421510-18-0

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2998288
CAS No.: 1421510-18-0
M. Wt: 340.423
InChI Key: UFGWPZBWKLCOHA-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analysis

  • Liang et al. (2020) describe the synthesis of a deuterium-labeled compound similar to "1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea", highlighting its use as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetics studies (Liang et al., 2020).

Pharmacological Applications

  • Tucci et al. (2005) explored urea derivatives in the context of human gonadotropin-releasing hormone receptor antagonism, emphasizing their potency and oral bioavailability in nonhuman primates (Tucci et al., 2005).

Natural Product Chemistry

  • Tsopmo et al. (1999) isolated urea derivatives from the roots of Pentadiplandra brazzeana, which suggests the presence of these compounds in natural sources (Tsopmo et al., 1999).

Materials and Chemical Properties

  • Al-Abdullah et al. (2014) conducted a theoretical investigation on the molecular structure and vibrational spectra of a compound related to "this compound", focusing on its potential for non-linear optical applications (Al-Abdullah et al., 2014).

Organic Chemistry Reactions

  • Tomita and Hse (1992) investigated the reactions of urea with methylolphenols, which is relevant for understanding the chemical behavior and potential applications of urea derivatives in various reactions (Tomita & Hse, 1992).

Synthesis of Urea Derivatives

  • Thalluri et al. (2014) presented a method for synthesizing ureas from carboxylic acids, demonstrating a process relevant to the synthesis of compounds like "this compound" (Thalluri et al., 2014).

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-18-11-7-15(8-12-18)13-21-19(23)22-14-20(24,17-9-10-17)16-5-3-2-4-6-16/h2-8,11-12,17,24H,9-10,13-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGWPZBWKLCOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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